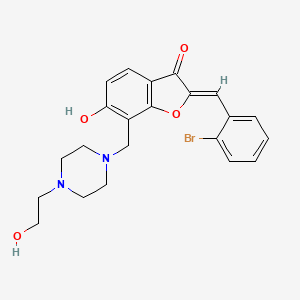

(Z)-2-(2-bromobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one

Description

(Z)-2-(2-Bromobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by:

- Z-configuration benzylidene group with a 2-bromo substituent on the aromatic ring.

- Hydroxy group at position 6 of the benzofuranone core.

- Piperazinylmethyl group at position 7, modified with a 2-hydroxyethyl chain .

The hydroxyethyl group enhances solubility, while the bromine atom may influence electronic properties and crystallinity (relevant for X-ray diffraction studies using programs like SHELX) .

Properties

IUPAC Name |

(2Z)-2-[(2-bromophenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrN2O4/c23-18-4-2-1-3-15(18)13-20-21(28)16-5-6-19(27)17(22(16)29-20)14-25-9-7-24(8-10-25)11-12-26/h1-6,13,26-27H,7-12,14H2/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKKCJGDKCXTGA-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4Br)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4Br)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(2-bromobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to consolidate findings from various studies on its biological properties, focusing on mechanisms of action, therapeutic potential, and structure-activity relationships.

Structure and Properties

The compound features a complex structure characterized by a benzofuran core substituted with a bromobenzylidene and a piperazine moiety. The presence of these functional groups is believed to influence its biological activity significantly.

Anticancer Activity

Recent studies have demonstrated that benzofuran derivatives exhibit promising anticancer properties. For instance, compounds similar to the one have been shown to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. In particular, derivatives have been reported to increase the activity of caspases, which are crucial for the apoptotic process .

Table 1: Summary of Anticancer Activities

| Compound | Cell Line | Mechanism | Observed Effect |

|---|---|---|---|

| Compound A | K562 | ROS generation | Induces apoptosis |

| Compound B | MCF-7 | Caspase activation | Reduces cell viability by 30% |

| (Z)-2-(2-bromobenzylidene)-6-hydroxy... | Various | Mitochondrial dysfunction | Induces apoptosis |

Anti-inflammatory Activity

Benzofuran derivatives have also been noted for their anti-inflammatory effects. The compound under discussion may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in chronic inflammatory diseases. In vitro studies suggest that structural modifications can enhance the anti-inflammatory potency of these compounds .

Table 2: Anti-inflammatory Effects

| Compound | Cytokine Inhibition (%) | Assay Method |

|---|---|---|

| Compound C | 93.8% TNF-α | ELISA |

| Compound D | 98% IL-1β | ELISA |

| (Z)-2-(2-bromobenzylidene)-6-hydroxy... | TBD | TBD |

Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives has been explored against various pathogens. The compound may exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its effectiveness .

Table 3: Antimicrobial Activity

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

The biological activity of this compound is likely mediated through multiple pathways:

- Apoptosis Induction : The compound may trigger apoptosis via ROS accumulation leading to mitochondrial dysfunction.

- Cytokine Modulation : It appears to modulate inflammatory pathways by inhibiting key cytokines.

- Antimicrobial Action : Its structural features may facilitate interaction with bacterial membranes or essential metabolic pathways.

Case Studies

In a notable study examining the effects of similar benzofuran derivatives on various cancer cell lines, it was found that modifications in the piperazine moiety significantly enhanced cytotoxicity against leukemia cells. This suggests that optimizing substituents could lead to more potent anticancer agents .

Scientific Research Applications

The compound exhibits several biological activities, which include:

- Cytotoxicity : Induces apoptosis in cancer cells.

- Antioxidant Properties : Protects cells from oxidative stress.

- Anti-inflammatory Effects : Reduces levels of pro-inflammatory cytokines.

- Antimicrobial Activity : Shows effectiveness against various bacterial strains.

These properties make it a candidate for therapeutic applications in treating cancer, inflammatory diseases, and oxidative stress-related conditions.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various benzofuran derivatives, including (Z)-2-(2-bromobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one. The compound demonstrated significant cytotoxicity against human cancer cell lines with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent. This suggests that specific substituents on the benzofuran core enhance cytotoxic effects, indicating promising structure-activity relationships (SAR) for future drug development.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related benzofuran compounds. The study revealed that certain derivatives effectively suppressed inflammatory markers in vitro, highlighting their potential in managing conditions such as rheumatoid arthritis. The mechanisms involved include the inhibition of the NF-κB pathway and reduction of TNF and IL-1 levels.

Summary of Biological Activities

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug design. The following table summarizes findings related to SAR for this compound:

| Compound Variant | Substituents | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | Methoxy group | 15 | Cytotoxic |

| Compound B | Hydroxy group | 20 | Anti-inflammatory |

| Compound C | Piperidine moiety | 10 | Antioxidant |

Comparison with Similar Compounds

Structural Modifications in Benzylidene Substituents

Key analogs differ in the benzylidene substituent, impacting electronic, steric, and solubility properties:

Position 7 Substituents

The piperazinylmethyl group in the target compound contrasts with simpler substituents in analogs:

- Hydroxyethyl-piperazine : Introduces hydrogen-bonding capacity and solubility (logP ~1.5 inferred), favoring bioavailability .

Research Findings and Data Tables

Table 1: Comparative Molecular Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.